2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-pyrazol-1-yl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7/c1-13-24-16(12-17(25-13)28-6-2-4-23-28)27-9-7-26(8-10-27)14-3-5-22-15(11-14)18(19,20)21/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXCIBHCXSJFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine is a novel derivative within the pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potentials, particularly in oncology and herbicidal applications.
Synthesis
The synthesis of this compound typically involves multi-step processes, including the formation of the pyrimidine core followed by substitution reactions to introduce the pyrazole and piperazine moieties. The general synthetic route can be summarized as follows:
- Formation of Pyrimidine Core : The initial step involves the condensation of appropriate aldehydes and ureas or thioureas to form the pyrimidine structure.
- Introduction of Pyrazole : The pyrazole ring is introduced via cyclization reactions using hydrazines or hydrazones.
- Piperazine Substitution : Finally, piperazine derivatives are incorporated through nucleophilic substitution.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising activity against various cancer cell lines, including:
- HCT-116 (Colon Carcinoma) : IC50 values indicating significant cytotoxicity.
- T47D (Breast Cancer) : Demonstrated effective inhibition of cell proliferation.
The mechanism behind its anticancer activity is believed to involve inhibition of specific kinases associated with cancer cell signaling pathways, similar to other pyrimidine derivatives that target fibroblast growth factor receptors (FGFR) .
Herbicidal Activity
In addition to its anticancer properties, this compound exhibits notable herbicidal activity. A study evaluated its efficacy against common weeds such as Pennisetum alopecuroides, reporting an IC50 value of 3.14 mg/L , indicating strong chlorophyll inhibition in seedlings. This suggests a potential application in agricultural settings for weed management .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the piperazine and trifluoromethyl groups significantly influence biological activity. Key observations include:
- Trifluoromethyl Substitution : Enhances lipophilicity and biological potency.
- Positioning of Functional Groups : The 6-position alkynyloxy group on the pyrimidine ring is crucial for herbicidal activity.
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| This compound | HCT116 (Colon Cancer) | TBD |
| This compound | T47D (Breast Cancer) | TBD |
| 2-methyl-4-(1H-pyrazol-1-yl)-6-(prop-2-yloxy)pyrimidine | Herbicidal Activity | 3.14 mg/L |
Case Studies
Several case studies have been conducted to further understand the biological implications of this compound:
- Study on Anticancer Activity : A recent publication detailed the synthesis and evaluation of various derivatives, including our compound, against multiple cancer cell lines, revealing its potential as a lead compound for further development .
- Herbicidal Evaluation : Another study focused on assessing a series of pyrazolylpyrimidine derivatives for their herbicidal properties, highlighting the effectiveness of compounds with similar structures in inhibiting weed growth .
Scientific Research Applications
Pharmacological Potential
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms . The specific interactions of 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine with cancer cell lines are under investigation.
- Antimicrobial Properties : Pyrazole derivatives have been documented to possess antimicrobial activity against various pathogens. The incorporation of trifluoromethyl groups has been associated with enhanced efficacy against resistant strains of bacteria . This compound's potential as an antimicrobial agent is being explored in laboratory settings.
Neurological Research
The piperazine moiety is known for its role in modulating neurotransmitter systems. Compounds containing piperazine have been investigated for their effects on serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders such as depression and anxiety . The specific effects of this compound on these receptors are currently being studied.
Cardiovascular Applications
Given the structural similarities to known P2Y12 antagonists, this compound may also serve as a lead compound for the development of new antiplatelet agents. The P2Y12 receptor is a target for preventing thrombus formation in cardiovascular diseases . Preliminary studies suggest that modifications to the compound could enhance its selectivity and potency.
Case Studies
Several case studies illustrate the potential applications of similar compounds:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring at position 4 and 6 exhibits electrophilic character due to electron-withdrawing substituents (e.g., trifluoromethylpyridine and piperazine). Key substitution sites include:
Example : Replacement of the piperazine group with morpholine yields derivatives with altered solubility and bioactivity.
Oxidation and Reduction
The trifluoromethylpyridine and pyrazole groups influence redox behavior:
| Reaction Type | Target Group | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Oxidation | Pyrimidine methyl group | KMnO₄/H₂SO₄ | Carboxylic acid formation | |
| Reduction | Pyridine ring | H₂/Pd-C | Partial saturation to piperidine |
Note : The trifluoromethyl group is generally redox-inert but enhances electron deficiency in adjacent rings, facilitating electrophilic attacks .
Cross-Coupling Reactions
The pyrazole and pyridine moieties enable transition-metal-catalyzed couplings:
Example : Suzuki coupling at the pyridinyl C-4 position introduces hydrophobic aryl groups, modulating pharmacokinetics .
Cycloaddition and Ring-Opening
The pyrimidine and pyrazole rings participate in cycloaddition reactions:
Acid/Base-Mediated Transformations
The piperazine nitrogen undergoes protonation/deprotonation, affecting solubility and reactivity:
Hydrolysis and Stability
Stability under physiological conditions is critical for drug development:
Photochemical Reactions
UV exposure triggers unique transformations:
| Reaction | Conditions | Product | Mechanism | Reference |
|---|---|---|---|---|
| Photodimerization | UV light (254 nm) | Pyrimidine dimer | [2+2] Cycloaddition | |
| Photooxidation | O₂, UV light | Pyrimidine N-oxide | Singlet oxygen involvement |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogs derived from the evidence:
Key Observations:
Structural Diversity: The target compound’s 2-CF₃-pyridine-piperazine substituent distinguishes it from analogs like GDC-0941 (thienopyrimidine core) and ’s compound (phenoxypropanone substituent). Piperazine-linked pyridines (e.g., ) and sulfonylated piperazines () highlight modular design strategies for tuning solubility and target engagement .
Synthetic Routes :
- Sulfonylation () and nucleophilic substitution (implied in ) are common for introducing piperazine groups. The target compound may require similar steps .
- Cyclization methods () are critical for pyrazolo-pyrimidine cores but may differ for trifluoromethylpyridine-piperazine linkages .
Pharmacological Potential: While GDC-0941 demonstrates the therapeutic value of pyrimidine-like scaffolds in oncology, the target compound’s CF₃ and pyridine groups may enhance blood-brain barrier penetration or kinase selectivity .
Research Findings and Implications
- Physicochemical Properties: The trifluoromethyl group increases metabolic stability compared to non-fluorinated analogs (e.g., ’s chloro derivatives) .
- Binding Interactions : The pyrazole moiety may mimic adenine in kinase ATP-binding pockets, as seen in pyrazolopyrimidine-based inhibitors .
- Knowledge Gaps: No direct activity data for the target compound exist in the evidence. Further studies should evaluate kinase inhibition (e.g., PI3K, EGFR) and ADME profiles.
Preparation Methods
2-Methyl-4,6-dichloropyrimidine Preparation
The pyrimidine core is synthesized via the condensation of methyl acetoacetate with chlorinated urea derivatives under acidic conditions. A typical protocol involves:
-
Reagents : Methyl acetoacetate (1.2 eq), trichlorourea (1.0 eq), POCl₃ (3.0 eq).
-
Conditions : Reflux at 110°C for 6 hours under nitrogen.
Mechanistic Insight : The reaction proceeds through a Vilsmeier-Haack-type mechanism, where POCl₃ activates the urea for cyclocondensation.
Piperazine-Trifluoromethylpyridine Intermediate
Synthesis of 4-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
This intermediate is prepared via nucleophilic aromatic substitution (SNAr) between 4-chloro-2-(trifluoromethyl)pyridine and piperazine:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetonitrile or DMF | |
| Base | K₂CO₃ or Et₃N | |
| Temperature | 78–100°C | |
| Reaction Time | 8–24 hours | |
| Yield | 81.4% (optimized) |
Key Optimization : Excess piperazine (2.5 eq) and anhydrous conditions prevent di-substitution byproducts.
Sequential Pyrimidine Functionalization
Pyrazole Substitution at C4
The C4 chloride of 2-methyl-4,6-dichloropyrimidine is replaced with pyrazole via SNAr:
Regiochemical Control : The C4 position is more electrophilic due to the electron-withdrawing methyl group at C2, favoring selective substitution.
Piperazine Coupling at C6
The C6 chloride undergoes Ullmann-type coupling with 4-[2-(trifluoromethyl)pyridin-4-yl]piperazine:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | |
| Ligand | BINAP (10 mol%) | |
| Base | t-BuOK (2.0 eq) | |
| Solvent | Toluene | |
| Temperature | 90°C | |
| Yield | 65–72% |
Side Reactions : Competing C4 piperazine substitution is mitigated by prior pyrazole installation.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 8.45 (d, J = 5.2 Hz, pyridine-H), 7.85 (s, pyrazole-H), 3.90–3.70 (m, piperazine-H), 2.55 (s, CH₃).
Scale-Up Considerations
Industrial adaptations prioritize cost-effectiveness:
-
Piperazine Recycling : Unreacted piperazine is recovered via aqueous extraction (pH 10–12).
-
Catalyst Recovery : Pd is reclaimed using scavenger resins (e.g., QuadraPure™).
Alternative Synthetic Routes
Q & A
Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
The synthesis involves multi-step coupling reactions. Key intermediates include:
- 4-(1H-pyrazol-1-yl)pyrimidine core : Prepared via nucleophilic substitution of chloropyrimidine with pyrazole under reflux in ethanol .
- Piperazine-pyridine intermediate : Synthesized by coupling 2-(trifluoromethyl)pyridin-4-yl piperazine with the pyrimidine core using Buchwald-Hartwig amination or Ullmann coupling . Optimization of reaction conditions (e.g., catalyst choice, temperature) is critical for yield improvement.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of pyrazole and piperazine substitutions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : The CCP4 suite (e.g., REFMAC5, COOT) resolves crystal structures, particularly for verifying piperazine-pyridine geometry .
Q. What are the key physicochemical properties (e.g., solubility, pKa) critical for in vitro assays?
Predicted properties from computational models (e.g., ACD/Labs):
| Property | Value |
|---|---|
| pKa | 13.23 ± 0.10 |
| LogP | 3.8 (estimated) |
| PSA | 60.94 Ų |
| Experimental validation via potentiometric titration (pKa) and shake-flask method (LogP) is recommended . |
Q. What are common impurities formed during synthesis, and how are they identified?
- By-products : Incomplete coupling (e.g., mono-substituted pyrimidine) or piperazine dimerization .
- Identification : HPLC-MS with orthogonal C18 columns and spiking experiments using reference standards (e.g., EP/BP impurities) .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity and binding affinity?
- Lipophilicity : The -CF₃ group increases LogP by ~0.5 units, enhancing membrane permeability .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, confirmed via human liver microsome assays .
- Binding Affinity : Molecular docking (AutoDock Vina) shows -CF₃ forms hydrophobic interactions with PI3Kα’s ATP-binding pocket, improving IC50 by 10-fold vs. non-fluorinated analogs .
Q. What strategies mitigate low yields in the final coupling step of the piperazine-pyrimidine moiety?
- Optimized Catalysis : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (yield improvement from 45% to 72%) .
- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (toluene vs. DMF), and catalyst loading to identify optimal conditions via response surface modeling .
Q. How to resolve discrepancies in biological activity data across different assay platforms?
- Assay Validation : Compare cell-free (e.g., kinase inhibition) vs. cell-based (e.g., proliferation) assays using standardized controls (e.g., GDC-0941 as a PI3K inhibitor reference) .
- Orthogonal Methods : Surface plasmon resonance (SPR) confirms binding kinetics (KD), while isothermal titration calorimetry (ITC) validates enthalpy-driven interactions .
Q. What computational models predict the compound’s pharmacokinetics, and how do they align with in vivo data?
- PBPK Modeling : GastroPlus simulations predict oral bioavailability (~60%) based on solubility (0.2 mg/mL) and permeability (Caco-2 Papp > 1 × 10⁻⁶ cm/s) .
- In Vivo Validation : Rat PK studies show t₁/₂ = 4.2 h and AUC₀–24 = 12 μg·h/mL, aligning with model predictions within 15% error .
Q. What are the challenges in achieving enantiomeric purity for chiral intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
